2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate
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Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the pentyl chain.
Ureido Formation: Reaction of the fluorinated pentyl chain with a urea derivative.
Benzenesulfonate Formation: Coupling of the ureido derivative with a benzenesulfonate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent steps are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ureido and benzenesulfonate groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Chemical Research: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Industrial Applications: Employed in the production of specialty chemicals and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate involves its interaction with molecular targets through its fluorinated and ureido groups. These interactions can affect various biochemical pathways, leading to specific effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- 2,2,3,3,4,4,5,5-octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is unique due to its combination of a highly fluorinated pentyl chain with a trifluoromethyl benzo[d][1,3]dioxol-2-yl ureido group and a benzenesulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F11N2O6S/c21-14(22)17(25,26)18(27,28)16(23,24)9-37-40(35,36)11-7-5-10(6-8-11)32-15(34)33-20(19(29,30)31)38-12-3-1-2-4-13(12)39-20/h1-8,14H,9H2,(H2,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNBDWYRDIYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F11N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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